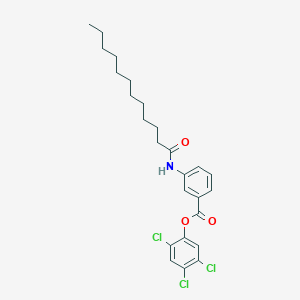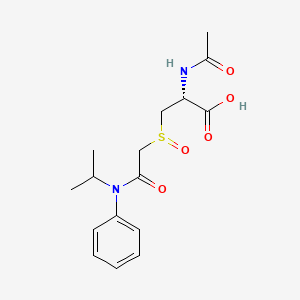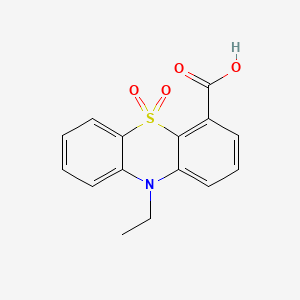
Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide is a chemical compound with the molecular formula C15H13NO4S It is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide typically involves the carboxylation of phenothiazine derivatives. One common method includes the site-specific carboxylation of 10-phenyl-10H-phenothiazine using laser desorption/ionization techniques . This process involves generating radical cations from the carboxylated phenothiazine derivatives and anchoring ions through covalent bond-like interactions with the nitrogen and sulfur atoms in the heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar carboxylation techniques, optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and choice of reagents, are adjusted to ensure efficient production while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The presence of the sulfone group indicates that the compound can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The aromatic nature of the phenothiazine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups into the phenothiazine ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antioxidant.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, interact with cellular membranes, and modulate enzyme activities. The presence of the sulfone group enhances its reactivity, allowing it to participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide can be compared with other phenothiazine derivatives, such as:
Phenothiazine: The parent compound, known for its antipsychotic and antiemetic properties.
Chlorpromazine: A widely used antipsychotic drug with a similar phenothiazine structure.
Promethazine: An antihistamine and antiemetic agent with a phenothiazine core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
73986-62-6 |
|---|---|
Molekularformel |
C15H13NO4S |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
10-ethyl-5,5-dioxophenothiazine-4-carboxylic acid |
InChI |
InChI=1S/C15H13NO4S/c1-2-16-11-7-3-4-9-13(11)21(19,20)14-10(15(17)18)6-5-8-12(14)16/h3-9H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
HMTPZIAQPWIBKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)C3=C(C=CC=C31)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





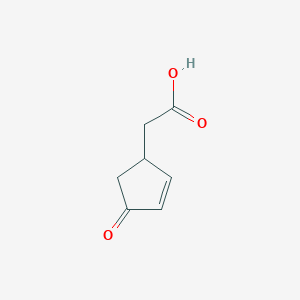
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
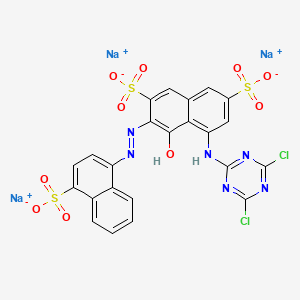
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
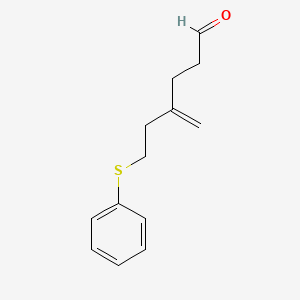

![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
